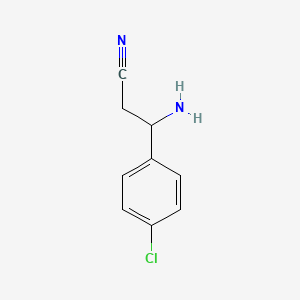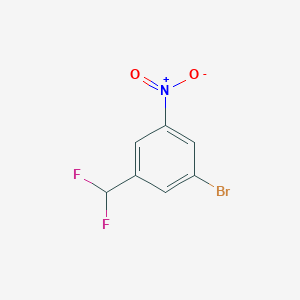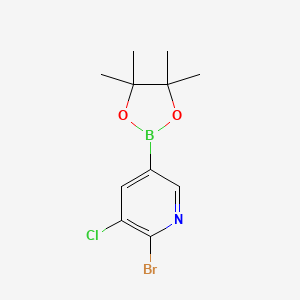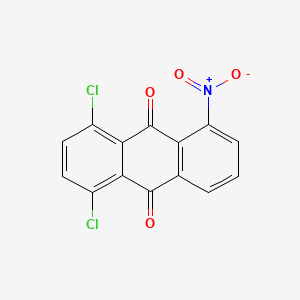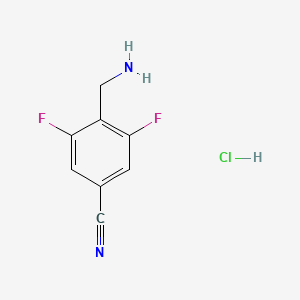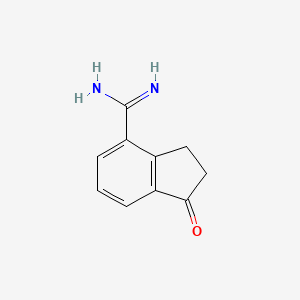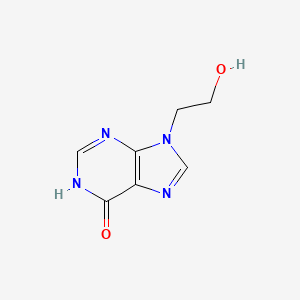
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one: is a purine derivative that plays a significant role in various biochemical processes It is structurally related to hypoxanthine, a naturally occurring purine base found in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one typically involves the modification of hypoxanthine. One common method includes the alkylation of hypoxanthine with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group at the 9-position . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group, altering the compound’s properties.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
- Oxidation of the hydroxyethyl group can yield 9-(2-oxoethyl)hypoxanthine or 9-(2-carboxyethyl)hypoxanthine.
- Reduction can produce 9-ethylhypoxanthine.
- Substitution reactions can introduce various functional groups, leading to a range of derivatives.
Scientific Research Applications
Chemistry: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one is used as a precursor in the synthesis of other purine derivatives. It serves as a building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is used to study purine metabolism and its role in cellular processes. It is also utilized in the development of biosensors for detecting hypoxanthine levels in biological samples .
Medicine: The compound has potential therapeutic applications due to its involvement in purine metabolism. It is being investigated for its role in treating conditions related to purine metabolism disorders.
Industry: In the food industry, this compound is used as an indicator of meat freshness. Its presence and concentration can help determine the quality and safety of meat products .
Mechanism of Action
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one exerts its effects through its involvement in purine metabolism. It acts as an intermediate in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This pathway is crucial for the recycling of purines and the synthesis of nucleotides, which are essential for DNA and RNA production.
Comparison with Similar Compounds
Hypoxanthine: A naturally occurring purine base involved in nucleic acid metabolism.
Xanthine: Another purine derivative that is a precursor to uric acid.
Guanine: A purine base found in DNA and RNA.
Uniqueness: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one is unique due to the presence of the hydroxyethyl group at the 9-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other purine derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
22247-81-0 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
9-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
InChI Key |
ABRQSAMTUHCYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
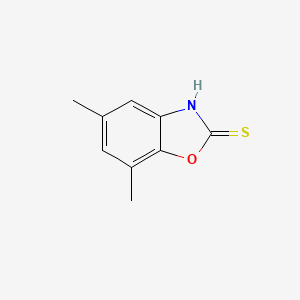

![Ethyl 2-(benzylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8800417.png)
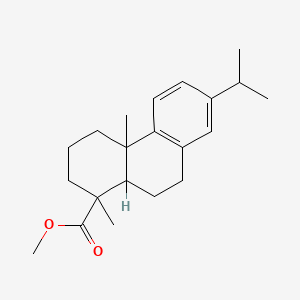
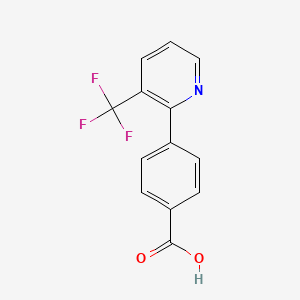

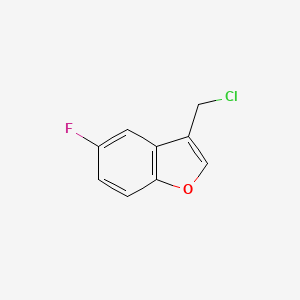
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B8800464.png)
